molecular formula C11H9NO3 B573148 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid CAS No. 1374651-81-6

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid

Cat. No. B573148
CAS RN: 1374651-81-6
M. Wt: 203.197
InChI Key: JUDGFLIECXYSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.197 .


Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the search results .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H9NO3 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics Tetrahydroisoquinolines (THIQs), which are structurally related to 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, are recognized as privileged scaffolds in drug discovery. Initially known for neurotoxicity, specific THIQ derivatives later emerged as neuroprotective agents and showed promise in preventing Parkinsonism in mammals. These compounds have been explored for various therapeutic applications, including cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases. The approval of trabectedin, a THIQ derivative, by the US FDA for soft tissue sarcomas highlights the milestone in anticancer drug discovery. The vast array of THIQ derivatives synthesized for therapeutic activities underscores their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Phenolic Compounds and Their Biological Activities Phenolic compounds, such as Chlorogenic Acid (CGA), demonstrate a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertensive activities. CGA's role in modulating lipid and glucose metabolism suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The pharmacological review of CGA calls for further research to optimize its biological effects, thereby proposing its use as a natural food additive and in medicinal applications (Naveed et al., 2018).

Mechanism of Action

The mechanism of action for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is not provided in the search results .

Safety and Hazards

The safety and hazards associated with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid are not detailed in the search results .

Future Directions

The future directions for research or applications of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid are not provided in the search results .

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGFLIECXYSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192616
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374651-81-6
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.